3-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-({[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring, a bicyclic structure, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as the implementation of continuous flow processes to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-({[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
3-({[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-({[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways . The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and bicyclic compounds with similar functional groups . Examples include:
Uniqueness
What sets 3-({[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID apart is its unique combination of a pyrazole ring and a bicyclic structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H21N3O4 |
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Molecular Weight |
307.34 g/mol |
IUPAC Name |
3-[(1,3,5-trimethylpyrazol-4-yl)methylcarbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H21N3O4/c1-7-9(8(2)18(3)17-7)6-16-14(19)12-10-4-5-11(22-10)13(12)15(20)21/h10-13H,4-6H2,1-3H3,(H,16,19)(H,20,21) |
InChI Key |
FJJQBBLQDBWKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2C3CCC(C2C(=O)O)O3 |
Origin of Product |
United States |
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